molecular formula C8H9NO B123830 (8As)-8,8a-dihydro-3H-indolizin-5-one CAS No. 151983-41-4

(8As)-8,8a-dihydro-3H-indolizin-5-one

Cat. No. B123830
CAS RN: 151983-41-4
M. Wt: 135.16 g/mol
InChI Key: ZQMVMMOCVVDNOC-ZETCQYMHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(8As)-8,8a-dihydro-3H-indolizin-5-one, also known as tetrahydroindolizinone, is a heterocyclic organic compound that has been studied for its potential applications in various fields of scientific research. This molecule has a unique structure that makes it an interesting target for synthesis and investigation.

Mechanism of Action

The mechanism of action of (8As)-8,8a-dihydro-3H-indolizin-5-one is not fully understood. However, it is believed that this molecule interacts with specific biological targets in the body, leading to a range of biochemical and physiological effects.
Biochemical and Physiological Effects:
Studies have shown that (8As)-8,8a-dihydro-3H-indolizin-5-one has a range of biochemical and physiological effects. For example, this molecule has been shown to have antioxidant properties, which may make it useful in the treatment of oxidative stress-related diseases. Additionally, (8As)-8,8a-dihydro-3H-indolizin-5-onedolizinone has been shown to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of using (8As)-8,8a-dihydro-3H-indolizin-5-one in lab experiments is that it is relatively easy to synthesize and purify. Additionally, this molecule has a unique structure that makes it an interesting target for investigation. However, one limitation is that the mechanism of action of this molecule is not fully understood, which makes it difficult to predict its effects in biological systems.

Future Directions

There are several future directions for research on (8As)-8,8a-dihydro-3H-indolizin-5-one. One area of interest is in the development of new pharmaceuticals that target specific biological pathways. Additionally, future research could focus on investigating the mechanism of action of this molecule in order to better understand its effects in biological systems. Finally, research could focus on the synthesis of new derivatives of (8As)-8,8a-dihydro-3H-indolizin-5-onedolizinone in order to explore its potential applications in other areas of scientific research.

Synthesis Methods

The synthesis of (8As)-8,8a-dihydro-3H-indolizin-5-one can be achieved through several methods. One approach involves the reaction of a substituted indoline with an aldehyde or ketone in the presence of an acid catalyst. Another method involves the reduction of a substituted indole with sodium borohydride or lithium aluminum hydride. The resulting (8As)-8,8a-dihydro-3H-indolizin-5-onedolizinone can be purified using column chromatography or recrystallization.

Scientific Research Applications

(8As)-8,8a-dihydro-3H-indolizin-5-one has been studied for its potential applications in several areas of scientific research. One area of interest is in the development of new pharmaceuticals. The unique structure of this molecule makes it a potential lead compound for the development of drugs that target specific biological pathways. Additionally, (8As)-8,8a-dihydro-3H-indolizin-5-onedolizinone has been studied for its potential use as a building block in the synthesis of other organic compounds.

properties

CAS RN

151983-41-4

Product Name

(8As)-8,8a-dihydro-3H-indolizin-5-one

Molecular Formula

C8H9NO

Molecular Weight

135.16 g/mol

IUPAC Name

(8aS)-8,8a-dihydro-3H-indolizin-5-one

InChI

InChI=1S/C8H9NO/c10-8-5-1-3-7-4-2-6-9(7)8/h1-2,4-5,7H,3,6H2/t7-/m0/s1

InChI Key

ZQMVMMOCVVDNOC-ZETCQYMHSA-N

Isomeric SMILES

C1C=CC(=O)N2[C@@H]1C=CC2

SMILES

C1C=CC(=O)N2C1C=CC2

Canonical SMILES

C1C=CC(=O)N2C1C=CC2

synonyms

5(3H)-Indolizinone,8,8a-dihydro-,(8aS)-(9CI)

Origin of Product

United States

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